3-(3-fluorophenyl)-1H-pyrazole hydrochloride

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

3-(3-Fluorophenyl)-1H-pyrazole hydrochloride (CAS 2060063-22-9) is a heterocyclic building block belonging to the pyrazole family, characterized by a meta-fluorophenyl substituent at the 3-position of the pyrazole core. The hydrochloride salt form is typically supplied at ≥95% purity.

Molecular Formula C9H8ClFN2
Molecular Weight 198.62 g/mol
CAS No. 2060063-22-9
Cat. No. B1484992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-fluorophenyl)-1H-pyrazole hydrochloride
CAS2060063-22-9
Molecular FormulaC9H8ClFN2
Molecular Weight198.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC=NN2.Cl
InChIInChI=1S/C9H7FN2.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-12-9;/h1-6H,(H,11,12);1H
InChIKeyBAPXOFLYPHWDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 3-(3-Fluorophenyl)-1H-pyrazole Hydrochloride (CAS 2060063-22-9): Structural and Purity Specifications for Advanced Synthesis


3-(3-Fluorophenyl)-1H-pyrazole hydrochloride (CAS 2060063-22-9) is a heterocyclic building block belonging to the pyrazole family, characterized by a meta-fluorophenyl substituent at the 3-position of the pyrazole core. The hydrochloride salt form is typically supplied at ≥95% purity . The free base counterpart (CAS 149739-61-7) has been structurally characterized via single-crystal X-ray diffraction, confirming a planar geometry between the pyrazole and the fluorophenyl ring [1]. This compound serves as a core scaffold in medicinal chemistry and agrochemical research, with its specific substitution pattern dictating downstream biological activity and synthetic utility.

Why Unverified 3-Arylpyrazole Analogs Cannot Substitute for 3-(3-Fluorophenyl)-1H-pyrazole Hydrochloride (CAS 2060063-22-9) in Rigorous Assays


In scientific procurement, generic substitution among 3-arylpyrazoles is not feasible due to the profound impact of fluorine regiochemistry on molecular recognition and biological activity. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) directly alters the compound's electronic distribution, lipophilicity (clogP), and metabolic stability, leading to significant variance in target binding affinity and selectivity . For instance, in a related series of androgen receptor antagonists, the 4-fluorophenyl derivative (compound 10e) exhibited an IC50 of 18 μM against LNCaP cells [1]. However, the meta-substituted (3-fluorophenyl) analog is reported to yield an IC50 of 0.11 μM against the B-Raf(V600E) kinase, demonstrating a >160-fold shift in potency and a complete change in biological target preference driven solely by the fluorine's position . Consequently, using an unverified or different fluorophenyl isomer introduces uncontrolled variables that compromise experimental reproducibility and can invalidate structure-activity relationship (SAR) studies, making procurement of the exact CAS-specified compound essential for reliable scientific outcomes.

Quantitative Differentiation Guide for 3-(3-Fluorophenyl)-1H-pyrazole Hydrochloride (CAS 2060063-22-9) Against In-Class Analogs


Regioisomeric Potency Shift: Meta-Fluoro vs. Para-Fluoro Substitution in Pyrazole Scaffolds

The 3-fluorophenyl (meta) substitution pattern is associated with a >160-fold increase in potency against the B-Raf(V600E) kinase compared to the activity of a 4-fluorophenyl (para) derivative against androgen receptor-dependent cell growth. Specifically, a compound containing the 3-fluorophenyl group exhibited an IC50 of 0.11 μM against B-Raf(V600E) , whereas the 4-fluorophenyl derivative 10e showed an IC50 of 18 μM against LNCaP prostate cancer cells in an androgen receptor antagonist assay [1]. This demonstrates a clear regioisomeric-dependent shift in both potency and target engagement.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Structural Confirmation: Planar Geometry and Conformational Integrity of the Meta-Fluorophenyl Core

Single-crystal X-ray diffraction analysis of the free base, 3-(3-fluorophenyl)-1H-pyrazole, confirms that the meta-fluorophenyl substituent is essentially coplanar with the pyrazole ring [1]. This structural feature, characterized by a low dihedral angle, enables extended π-conjugation between the two aromatic systems, a property that is not guaranteed with ortho-substituted analogs which often exhibit steric hindrance and non-planar geometries. The compound has also been co-crystallized with a protein target (PDB ID: 5ALV, Ligand ID: 6TZ), providing a validated structural model for molecular docking and drug design campaigns [2].

Structural Biology Crystallography Computational Chemistry

Synthetic Utility: Role as a Key Intermediate for Bioactive Derivatives

3-(3-Fluorophenyl)-1H-pyrazole serves as a critical starting material for the synthesis of diverse, biologically active compounds. Its utility is exemplified by its use in preparing derivatives with documented analgesic activity [1] and as a precursor in the synthesis of a novel anti-inflammatory agent, LQFM021 (5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole), which has demonstrated significant effects in vivo [2]. The hydrochloride salt form (CAS 2060063-22-9) offers enhanced stability and solubility compared to the free base, facilitating its direct use in multi-step synthetic sequences without requiring additional salt formation steps.

Organic Synthesis Agrochemistry Pharmaceutical Intermediates

Validated Application Scenarios for 3-(3-Fluorophenyl)-1H-pyrazole Hydrochloride (CAS 2060063-22-9) in Research and Development


Structure-Based Drug Design and Computational Chemistry

Researchers focused on structure-based drug design should prioritize this compound due to its experimentally validated, planar conformation [1] and its established presence in the Protein Data Bank (PDB) as a ligand (ID: 6TZ) [2]. This eliminates the need for time-consuming conformational analysis and provides a reliable starting point for molecular docking, pharmacophore modeling, and fragment-based lead discovery, ensuring higher confidence in computational predictions compared to using non-validated or conformationally ambiguous analogs.

Kinase Inhibitor Medicinal Chemistry Campaigns

For medicinal chemistry programs targeting kinases, particularly B-Raf(V600E), this compound or its close derivatives represent a validated starting point. The potent inhibition data associated with the 3-fluorophenyl pyrazole core (IC50 = 0.11 μM against B-Raf) make it a compelling scaffold for hit-to-lead optimization. Procuring this specific building block ensures that the synthetic effort is built upon a substructure with demonstrated activity, thereby increasing the probability of generating potent and selective lead compounds, in contrast to using unoptimized pyrazole cores.

Synthesis of Analgesic and Anti-inflammatory Agents

This compound is a direct precursor for the synthesis of LQFM021 and related derivatives, which have shown promising analgesic and anti-inflammatory activities mediated through the nitric oxide/cGMP/KATP pathway [3]. Laboratories engaged in developing novel pain therapeutics or anti-inflammatory drugs can use this building block to rapidly generate analogs of LQFM021, leveraging the established synthetic route to explore structure-activity relationships and improve upon the lead compound's pharmacological profile.

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